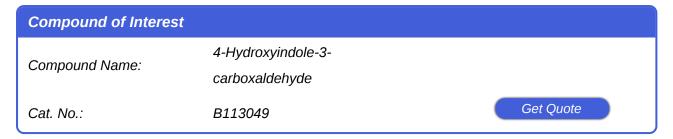


Check / Wallasiney a Fileling

Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **4-Hydroxyindole-3-carboxaldehyde**, a significant plant metabolite and a valuable building block in medicinal chemistry.[1][2] This document outlines the key spectroscopic data, experimental protocols for its synthesis and characterization, and visual representations of relevant chemical processes.

Core Spectroscopic Data

The unique molecular structure of **4-Hydroxyindole-3-carboxaldehyde** gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):



Chemical Shift (δ)	Multiplicity	Integration	Assignment
12.35	br s	1H	Indole N-H
10.54	br s	1H	Phenolic O-H
9.64	S	1H	Aldehyde C-H
8.37	S	1H	H-2
7.13	t, J = 8.1 Hz	1H	H-6
6.95	dd, J = 8.1, 0.9 Hz	1H	H-7
6.54	dd, J = 8.1, 0.9 Hz	1H	H-5

Data sourced from ChemicalBook[3]

Note on ¹³C NMR: Experimental ¹³C NMR data for **4-Hydroxyindole-3-carboxaldehyde** is not readily available in the reviewed literature. However, based on the known shifts of indole-3-carboxaldehyde and the substituent effects of a hydroxyl group on a benzene ring, the following chemical shifts can be predicted.

Predicted ¹³C NMR (DMSO-d₆):



Chemical Shift (δ) ppm	Assignment
~185	C=O (Aldehyde)
~155	C-4 (bearing OH)
~138	C-7a
~135	C-2
~125	C-3a
~123	C-6
~118	C-3
~110	C-5
~108	C-7

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the elemental composition of **4-Hydroxyindole-3-carboxaldehyde**.

Parameter	Value
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
Monoisotopic Mass	161.0477 Da

Data sourced from PubChem.[2]

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not published, the fragmentation of **4-Hydroxyindole-3-carboxaldehyde** under electron ionization is expected to involve the initial loss of the formyl group (CHO) and subsequent fragmentation of the indole ring.

Infrared (IR) Spectroscopy



Specific experimental IR data for **4-Hydroxyindole-3-carboxaldehyde** is not available. However, the spectrum is expected to show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group
3400-3200	O-H and N-H stretching
~3100	Aromatic C-H stretching
~1650	C=O stretching (aldehyde)
1600-1450	Aromatic C=C stretching
~1250	C-O stretching (phenol)

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Hydroxyindole-3-carboxaldehyde** in a suitable solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of the indole chromophore conjugated with a carbonyl group. While specific experimental data is not available, related compounds like indole-3-carboxaldehyde show absorption maxima in the range of 240-300 nm.[4]

Experimental Protocols Synthesis of 4-Hydroxyindole-3-carboxaldehyde

A common method for the synthesis of **4-Hydroxyindole-3-carboxaldehyde** is the Vilsmeier-Haack formylation of 4-hydroxyindole.[3]

Materials:

- 4-Hydroxyindole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF), anhydrous



- Ice-methanol bath
- 30% aqueous sodium hydroxide solution
- 5N Hydrochloric acid
- Methanol for recrystallization

Procedure:

- Under cooling in an ice-methanol bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring.
- After 15 minutes, add a solution of 4-hydroxyindole in anhydrous DMF dropwise to the mixture while maintaining the cold temperature.
- Allow the reaction mixture to stir at room temperature for 2 hours.
- Cool the mixture in an ice bath and quench the reaction by the slow addition of water.
- Basify the mixture with a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.
- Acidify the mixture to a pH of 4 with 5N hydrochloric acid to precipitate the product.
- Collect the precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from methanol to obtain pure 4-Hydroxyindole-3carboxaldehyde as yellow crystals.[3]

Spectroscopic Characterization

General Considerations: For all spectroscopic analyses, the synthesized and purified **4- Hydroxyindole-3-carboxaldehyde** should be thoroughly dried to remove any residual solvent.

NMR Spectroscopy:

• Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).



- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization ESI).
- Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion peak and fragmentation pattern.
- For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement for elemental composition determination.

IR Spectroscopy:

- Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR)
 accessory.
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Vis Spectroscopy:



- Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., methanol or ethanol).
- Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
- Identify the wavelength(s) of maximum absorbance (λmax).

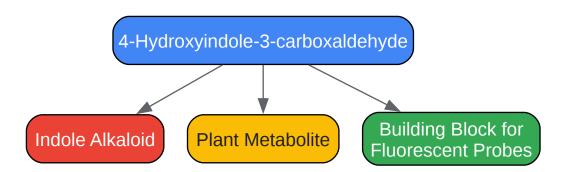
Visualizations

The following diagrams illustrate the synthesis workflow and the classification of **4-Hydroxyindole-3-carboxaldehyde**.



Click to download full resolution via product page

Caption: Synthesis workflow for **4-Hydroxyindole-3-carboxaldehyde**.



Click to download full resolution via product page

Caption: Chemical and functional classification of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. 4-Hydroxyindole-3-carboxaldehyde | C9H7NO2 | CID 9815282 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113049#spectroscopic-characterization-of-4-hydroxyindole-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com